
2-(4-Bromophenyl)-6-chloro-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)-6-chloro-1,3-benzoxazole is a heterocyclic compound that contains both bromine and chlorine atoms attached to a benzoxazole ring. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and chlorine atoms in the structure can significantly influence the compound’s reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-6-chloro-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromoaniline with 2-chlorobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate amide, which then cyclizes to form the benzoxazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of catalysts and automated systems can further streamline the production process.
化学反応の分析
Types of Reactions
2-(4-Bromophenyl)-6-chloro-1,3-benzoxazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate (K3PO4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzoxazole, while coupling reactions can produce biaryl derivatives.
科学的研究の応用
2-(4-Bromophenyl)-6-chloro-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Chemical Biology: The compound is employed in chemical biology to probe biological pathways and mechanisms.
作用機序
The mechanism of action of 2-(4-Bromophenyl)-6-chloro-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .
類似化合物との比較
Similar Compounds
2-(4-Bromophenyl)-1,3-benzoxazole: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-(4-Chlorophenyl)-6-chloro-1,3-benzoxazole: Contains a chlorine atom instead of bromine, leading to different chemical and biological properties.
2-Phenyl-6-chloro-1,3-benzoxazole: Lacks both bromine and chlorine atoms, which can significantly alter its reactivity and biological effects.
Uniqueness
2-(4-Bromophenyl)-6-chloro-1,3-benzoxazole is unique due to the presence of both bromine and chlorine atoms, which can enhance its reactivity and biological activity. The combination of these halogens can lead to unique interactions with biological targets, making it a valuable compound in medicinal chemistry and biological research .
特性
分子式 |
C13H7BrClNO |
|---|---|
分子量 |
308.56 g/mol |
IUPAC名 |
2-(4-bromophenyl)-6-chloro-1,3-benzoxazole |
InChI |
InChI=1S/C13H7BrClNO/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H |
InChIキー |
VHAZXMTXNWUQCY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[(3-Nitrophenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B14006038.png)
![N-[2-(diethylamino)ethyl]-2-(4-oxo-2-phenylchromen-8-yl)acetamide](/img/structure/B14006040.png)
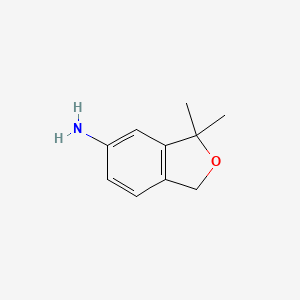
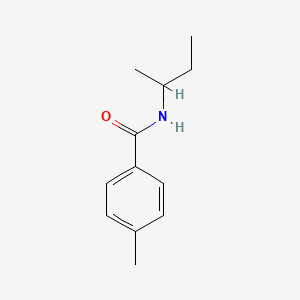

![2-acetamido-2-[(5-fluoro-1H-indol-3-yl)methyl]propanedioic acid](/img/structure/B14006060.png)
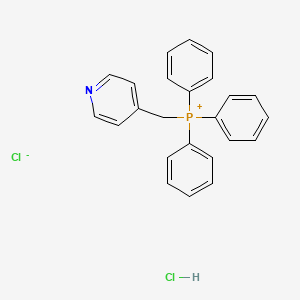

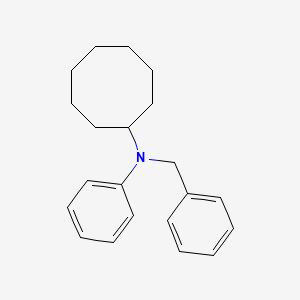
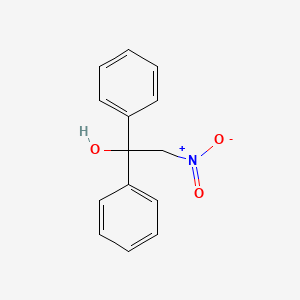
![Ethyl 4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanoate](/img/structure/B14006089.png)



